N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

Catalog No.
S11518060
CAS No.
M.F
C16H14N2O2S
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzam...

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C16H14N2O2S/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)

InChI Key

IZAJRNCGGRELRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a derivative of benzothiazole, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This specific compound features a methoxy group at the 6th position of the benzothiazole moiety and a 4-methylbenzamide substituent. The molecular formula for N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction: The compound may be reduced under specific conditions affecting the benzothiazole ring.
  • Substitution: The methoxy group can be substituted with various functional groups through nucleophilic substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize new derivatives.

Research indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide exhibits significant biological activities. It has been studied for its potential as an anti-tubercular agent and has shown promise in inhibiting certain enzymes involved in bacterial cell wall synthesis. Additionally, compounds within the benzothiazole family are known for their anticancer properties, suggesting that this compound may also exhibit similar effects by interfering with cellular proliferation pathways.

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves several steps:

  • Formation of the Benzothiazole Ring: This is achieved by the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
  • Formation of the Benzamide Moiety: The final step involves coupling the benzothiazole derivative with 4-methylbenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide in the presence of catalysts such as 4-dimethylaminopyridine.

These methods can be optimized for industrial production by employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide finds applications in various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic applications, particularly in treating tuberculosis and cancer.
  • Material Science: Explored for use in developing fluorescent materials and as precursors in synthesizing dyes and pigments.
  • Biological Research: Utilized in studies involving enzyme inhibition and molecular docking to understand protein-ligand interactions.

Studies on N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide have demonstrated its ability to interact with various biological targets. For instance, it may inhibit enzymes critical for bacterial survival or modulate signaling pathways involved in cancer cell proliferation. These interactions are essential for elucidating its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamideContains an acetamide group instead of a methylbenzamidePotentially different biological activity due to acetamide substitution
N-(6-Methyl-1,3-benzothiazol-2-yl)guanidineFeatures a guanidine substituentMay exhibit distinct pharmacological properties related to guanidine functionality
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamideContains additional methoxy groupsEnhanced solubility and possibly altered bioactivity

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern that imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups contributes to its reactivity and potential for further functionalization, making it valuable in various applications within medicinal chemistry and material science.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

298.07759887 g/mol

Monoisotopic Mass

298.07759887 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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